(R)-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one
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Overview
Description
®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an indanone core and a prop-2-yn-1-ylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and propargylamine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides .
Scientific Research Applications
®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress reduction or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Uniqueness
®-3-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features and the presence of the prop-2-yn-1-ylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1312077-03-4 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2 |
InChI Key |
NMRXLQWLAGHNGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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